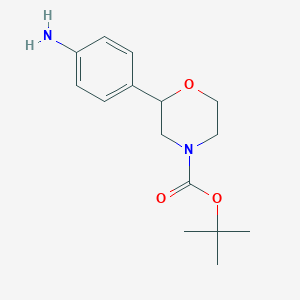

2-(4-aminophényl)morpholine-4-carboxylate de tert-butyle

Vue d'ensemble

Description

Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.

The exact mass of the compound Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, ce composé est utilisé comme un bloc de construction pour la synthèse de diverses molécules pharmacologiquement actives. Son cycle morpholine et son groupe ester tert-butyle en font un précurseur précieux dans la conception des inhibiteurs enzymatiques, des modulateurs de récepteurs et d’autres entités bioactives. La présence du groupe amino sur le cycle phényle permet une fonctionnalisation supplémentaire, ce qui peut conduire au développement de nouveaux agents thérapeutiques .

Science des matériaux

En science des matériaux, 2-(4-aminophényl)morpholine-4-carboxylate de tert-butyle peut être utilisé dans la création de nouveaux matériaux polymériques. Sa capacité à agir comme un monomère qui peut être polymérisé ou copolymérisé offre des possibilités de développement de matériaux ayant des propriétés mécaniques et chimiques spécifiques pour des applications industrielles .

Synthèse chimique

Ce composé sert d’intermédiaire en synthèse organique, en particulier dans la construction de molécules complexes. Il offre un squelette polyvalent qui peut subir diverses réactions chimiques, y compris les réactions d’alkylation, d’acylation et de couplage, qui sont fondamentales dans la synthèse de divers composés organiques .

Recherche en biochimie

En recherche en biochimie, les caractéristiques structurales du composé sont exploitées pour sonder les voies biochimiques. Il peut être utilisé pour synthétiser des analogues de biomolécules, qui peuvent ensuite être utilisés pour étudier les interactions enzyme-substrat, la liaison des protéines et les processus de transduction du signal .

Chimie médicinale

En chimie médicinale, This compound est un échafaudage précieux pour la découverte de médicaments. Il peut être modifié pour produire des composés de tête ayant des effets thérapeutiques potentiels contre diverses maladies. Sa capacité d’adaptation structurelle permet d’optimiser les propriétés pharmacocinétiques et pharmacodynamiques .

Chimie analytique

Analytiquement, ce composé peut être utilisé comme une substance étalon ou de référence en analyse chromatographique et en spectrométrie de masse. Il contribue à l’identification et à la quantification de composés similaires ou à l’étude des voies métaboliques impliquant des dérivés de morpholine .

Chimie organique

Dans le domaine de la chimie organique, il est utilisé pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies synthétiques. Sa réactivité peut être exploitée pour explorer de nouvelles transformations organiques, ce qui peut contribuer à l’avancement de la chimie organique synthétique .

Applications industrielles

Enfin, dans les applications industrielles, les dérivés de ce composé peuvent être utilisés dans la fabrication de colorants, d’agrochimiques et d’autres produits chimiques industriels. Sa polyvalence dans les réactions chimiques en fait un atout précieux dans le développement de procédés et de produits industriels .

Activité Biologique

Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 252.32 g/mol

- Functional Groups :

- Morpholine ring

- Tert-butyl group

- Aminophenyl group

These components contribute to its unique reactivity and biological properties, with the morpholine moiety suggesting potential interactions with various biological targets.

The biological activity of Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds and electrostatic interactions with enzymes, influencing their activity. This interaction may lead to inhibition or activation of various enzymes, resulting in diverse biological effects.

- Cell Membrane Permeability : The presence of the tert-butyl ester enhances lipophilicity, facilitating the compound's passage through biological membranes, which is crucial for its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been reported to suppress TNF-R production significantly in mouse models, indicating a potential role in inflammatory-related cancers .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

In a study examining the effects of Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate on cancer cell lines, it was found that at concentrations above 10 µM, the compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Propriétés

IUPAC Name |

tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLFTAZSKDUPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729085 | |

| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002726-96-6 | |

| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.